1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and a chlorophenyl group
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine moiety, and the attachment of the chlorophenyl group. Common synthetic routes include:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Catalytic protodeboronation: This approach involves the removal of boronic esters using a radical mechanism, which can be paired with other reactions to introduce various functional groups.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (PKB) and have shown significant activity in cellular assays.
2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone: This compound is an impurity in the synthesis of Etoricoxib, a specific inhibitor of COX-2.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-5-3-14(4-6-16)13-26(24,25)22-10-7-15(8-11-22)18(23)21-17-2-1-9-20-12-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIINCVYIGUAHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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